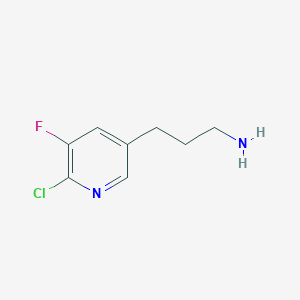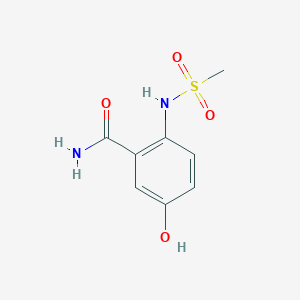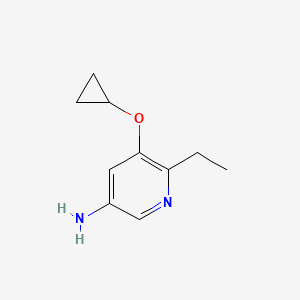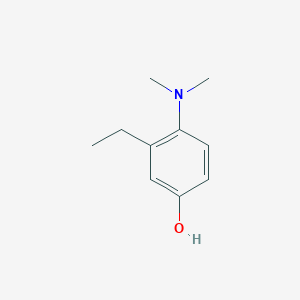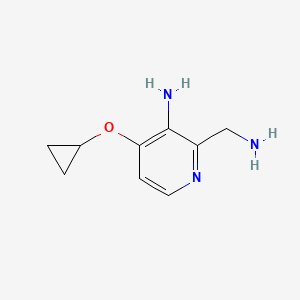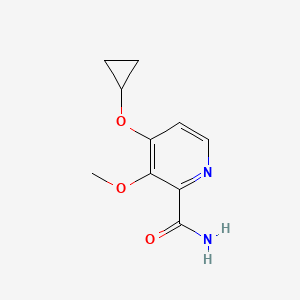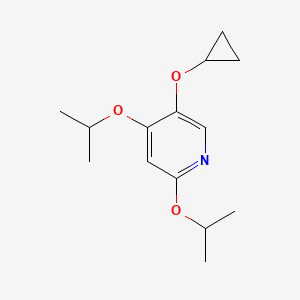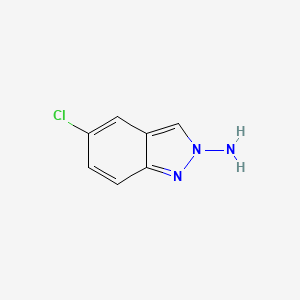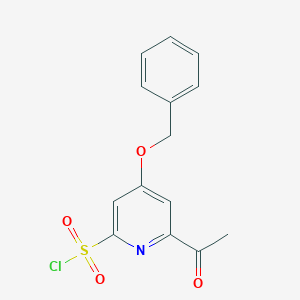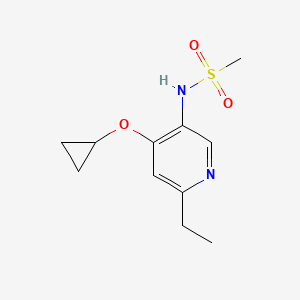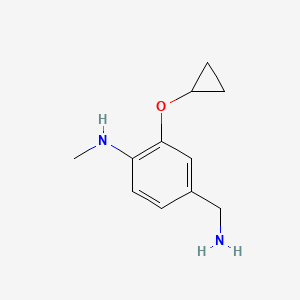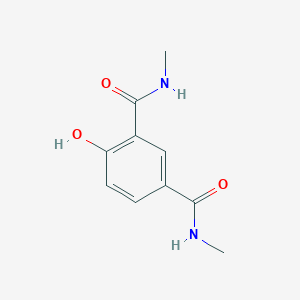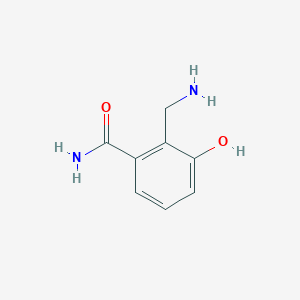
2-(Aminomethyl)-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2. This compound features a benzene ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the hydroxyl group of the benzoic acid reacts with formaldehyde and ammonia to form the aminomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form 2-(aminomethyl)-3-hydroxycyclohexanone.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-(aminomethyl)-3-hydroxycyclohexanone.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
- 2-(Aminomethyl)-4-hydroxybenzamide
- 2-(Aminomethyl)-5-hydroxybenzamide
- 2-(Aminomethyl)-6-hydroxybenzamide
Comparison: While these compounds share a similar core structure, the position of the hydroxyl group significantly affects their chemical reactivity and biological activity. 2-(Aminomethyl)-3-hydroxybenzamide is unique due to its specific substitution pattern, which influences its interaction with molecular targets and its overall stability in various chemical reactions.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-5(8(10)12)2-1-3-7(6)11/h1-3,11H,4,9H2,(H2,10,12) |
Clave InChI |
ASUMKQICIWOKPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


